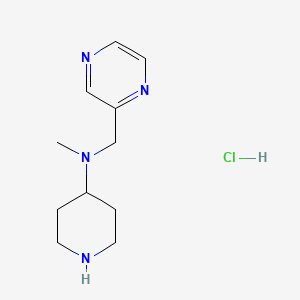
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
- N-Methyl-N-(quinolin-2-ylmethyl)piperidin-4-amine hydrochloride
- N-Methyl-N-(pyrimidin-2-ylmethyl)piperidin-4-amine hydrochloride
Uniqueness
N-Methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is unique due to its specific pyrazine moiety, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H19ClN4 |
|---|---|
Poids moléculaire |
242.75 g/mol |
Nom IUPAC |
N-methyl-N-(pyrazin-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H18N4.ClH/c1-15(11-2-4-12-5-3-11)9-10-8-13-6-7-14-10;/h6-8,11-12H,2-5,9H2,1H3;1H |
Clé InChI |
XOTAXGBQABLHAO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC=CN=C1)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



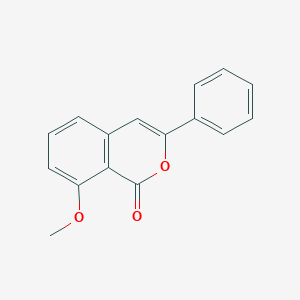
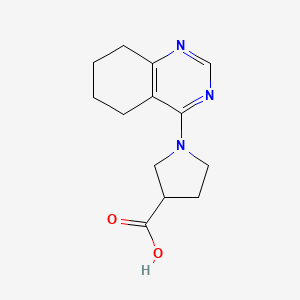

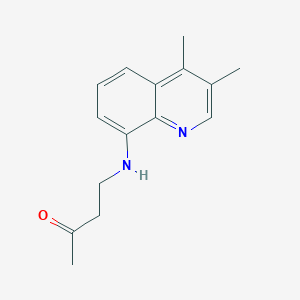
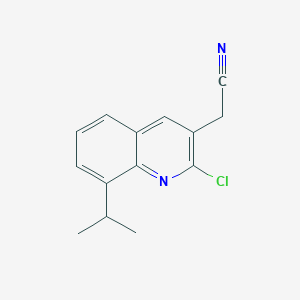
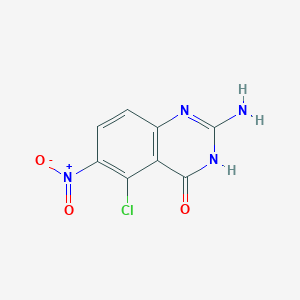

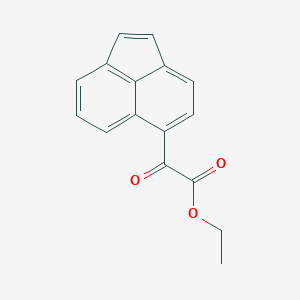
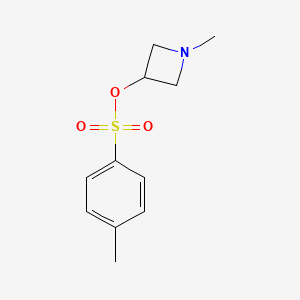

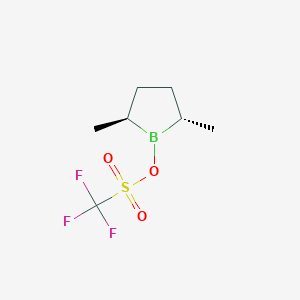
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
